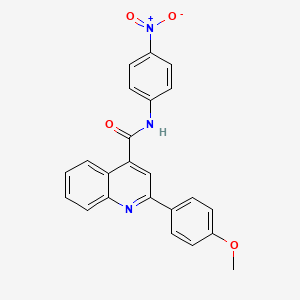
2-(4-methoxyphenyl)-N-(4-nitrophenyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-(4-nitrophenyl)-4-quinolinecarboxamide, commonly known as MNQ, is a synthetic organic compound that belongs to the class of quinolinecarboxamides. It has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
作用機序
The mechanism of action of MNQ involves the inhibition of tubulin polymerization, which is essential for cell division. MNQ binds to the colchicine-binding site on tubulin and prevents the formation of microtubules, which are necessary for the formation of the mitotic spindle during cell division. This results in the arrest of the cell cycle and ultimately leads to cell death.
Biochemical and Physiological Effects
MNQ has been found to have a selective cytotoxic effect on cancer cells while sparing normal cells. This is due to the overexpression of tubulin in cancer cells, which makes them more susceptible to the effects of MNQ. MNQ has also been found to have anti-angiogenic effects, which means it inhibits the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
実験室実験の利点と制限
One advantage of using MNQ in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment. However, MNQ has some limitations in lab experiments as well. Its solubility in water is poor, which makes it difficult to administer in vivo. Additionally, MNQ has shown some toxicity in animal studies, which needs to be addressed before it can be used in humans.
将来の方向性
There are several future directions for research on MNQ. One direction is to improve its solubility in water, which would make it easier to administer in vivo. Another direction is to investigate its potential as a combination therapy with other anticancer agents. MNQ has also shown potential as an anti-inflammatory agent, and further research is needed to explore this potential. Finally, more studies are needed to assess the safety and efficacy of MNQ in humans before it can be used as a cancer treatment.
合成法
The synthesis of MNQ involves the reaction of 4-methoxyaniline, 4-nitrobenzoic acid, and 2-chloroquinoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure MNQ.
科学的研究の応用
MNQ has shown promising results as an anticancer agent in various scientific research studies. It has been found to inhibit the growth of cancer cells in vitro and in vivo. MNQ has also been shown to induce apoptosis or programmed cell death in cancer cells. Additionally, MNQ has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c1-30-18-12-6-15(7-13-18)22-14-20(19-4-2-3-5-21(19)25-22)23(27)24-16-8-10-17(11-9-16)26(28)29/h2-14H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQMUJRTYRQDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}methanamine](/img/structure/B4970709.png)
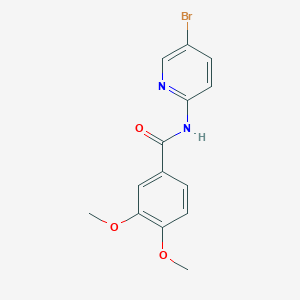
![3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine](/img/structure/B4970716.png)
![9-[3-methoxy-4-(1-naphthylmethoxy)phenyl]-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4970723.png)
![5-(4-bromophenyl)-5-chloro-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B4970727.png)
![4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4970747.png)
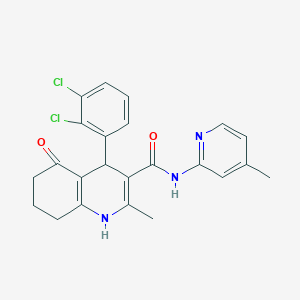
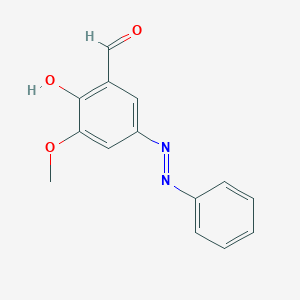
![2-[(1H-indol-3-ylthio)methyl]-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4970759.png)
![N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide](/img/structure/B4970764.png)

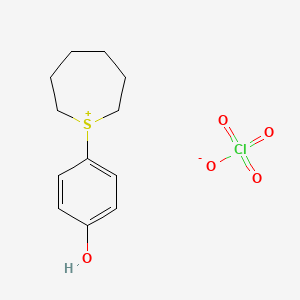
![3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4970799.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B4970803.png)